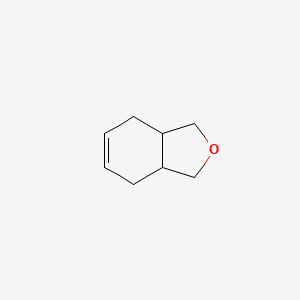
Methyl 3-(oxiran-2-ylmethoxy)isoxazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(oxiran-2-ylmethoxy)isoxazole-5-carboxylate is a chemical compound that belongs to the class of isoxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-(oxiran-2-ylmethoxy)isoxazole-5-carboxylate typically involves the cycloaddition reaction of nitrile oxides with alkenesThe reaction conditions often include the use of catalysts such as copper(I) or ruthenium(II) to facilitate the reaction .
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity, often involving the use of metal-free synthetic routes to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: Methyl 3-(oxiran-2-ylmethoxy)isoxazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles are used under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .
Scientific Research Applications
Methyl 3-(oxiran-2-ylmethoxy)isoxazole-5-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: The compound is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 3-(oxiran-2-ylmethoxy)isoxazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or activation of signaling pathways, leading to the desired biological effects .
Comparison with Similar Compounds
- Methyl 3-(benzyloxy)isoxazole-5-carboxylate
- Methyl 3-(phenylmethoxy)isoxazole-5-carboxylate
Comparison: Methyl 3-(oxiran-2-ylmethoxy)isoxazole-5-carboxylate is unique due to the presence of the oxirane (epoxide) group, which imparts distinct reactivity and potential biological activity. In contrast, similar compounds like methyl 3-(benzyloxy)isoxazole-5-carboxylate and methyl 3-(phenylmethoxy)isoxazole-5-carboxylate lack this functional group, resulting in different chemical and biological properties .
Properties
Molecular Formula |
C8H9NO5 |
|---|---|
Molecular Weight |
199.16 g/mol |
IUPAC Name |
methyl 3-(oxiran-2-ylmethoxy)-1,2-oxazole-5-carboxylate |
InChI |
InChI=1S/C8H9NO5/c1-11-8(10)6-2-7(9-14-6)13-4-5-3-12-5/h2,5H,3-4H2,1H3 |
InChI Key |
PPKVLSUMJLINBP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=NO1)OCC2CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




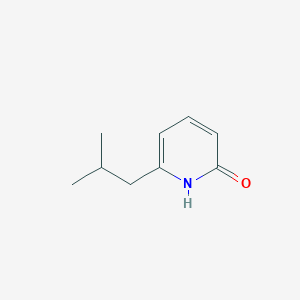
![(1S,5S)-3-oxabicyclo[3.1.0]hexan-6-amine](/img/structure/B11924619.png)
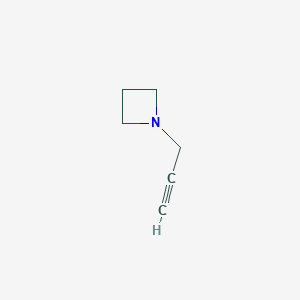
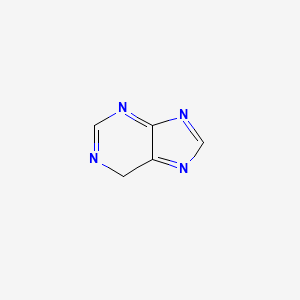

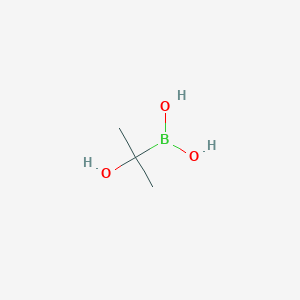

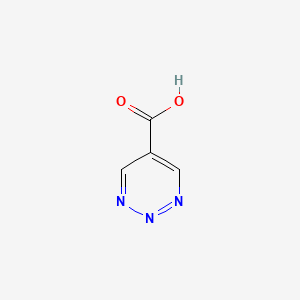

![Ethyl 4-methylbenzo[b]thiophene-2-carboxylate](/img/structure/B11924662.png)

